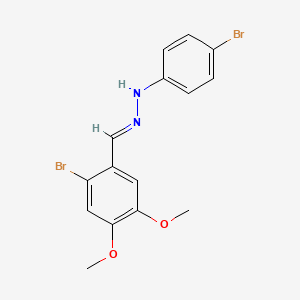
2-bromo-4,5-dimethoxybenzaldehyde (4-bromophenyl)hydrazone
Übersicht
Beschreibung
2-Bromo-4,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It is also known by the synonym 6-Bromoveratraldehyde . The compound appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde involves the bromination of 3,4-dimethoxybenzaldehyde . This process involves adding bromine to a solution of 3,4-dimethoxybenzaldehyde in methanol, followed by stirring and heating under reflux to remove methanol by distillation . After preparation, it can be reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethoxybenzaldehyde is represented by the InChI string:InChI=1S/C9H9BrO3/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11/h3-5H,1-2H3 . The compound has a molecular weight of 245.07 g/mol . Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethoxybenzaldehyde is a solid at 20 degrees Celsius . It has a melting point range of 146.0 to 152.0 degrees Celsius . The compound has a density of 1.5±0.1 g/cm3 .Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c1-20-14-7-10(13(17)8-15(14)21-2)9-18-19-12-5-3-11(16)4-6-12/h3-9,19H,1-2H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZHJKBADGHLMP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC2=CC=C(C=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



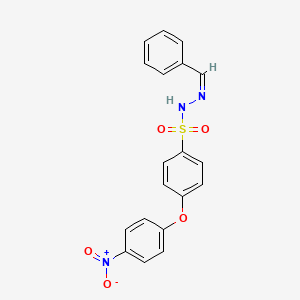
![(3-methylphenyl){3-[(3-methylphenyl)imino]-6-nitro-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B3839902.png)
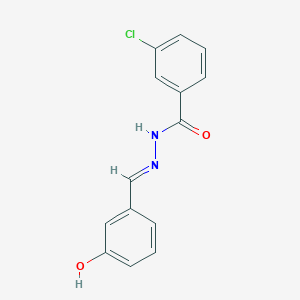
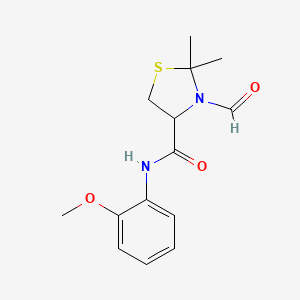
![1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene](/img/structure/B3839922.png)
![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)


![3-chloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839956.png)
![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
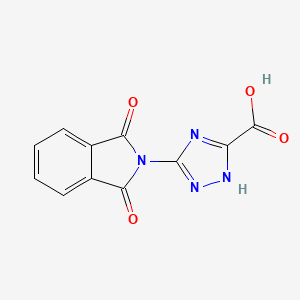


![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)